molecular formula C13H14ClN3O2 B13859724 Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate

Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate

Cat. No.: B13859724
M. Wt: 279.72 g/mol
InChI Key: KCUVGFQWCHGNGR-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole and pyridine rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-keto ester.

    Esterification: The final step involves esterification to form the ethyl ester group, which can be achieved using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used to study the biological activities of pyrazole and pyridine derivatives.

    Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyridine rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chloroethyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate: Unique due to the presence of both pyrazole and pyridine rings.

    Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]benzoate: Similar structure but with a benzoate group instead of a pyridine ring.

    Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its specific combination of pyrazole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate

InChI

InChI=1S/C13H14ClN3O2/c1-3-19-13(18)10-5-4-7-15-12(10)17-8-6-11(16-17)9(2)14/h4-9H,3H2,1-2H3

InChI Key

KCUVGFQWCHGNGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2C=CC(=N2)C(C)Cl

Origin of Product

United States

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